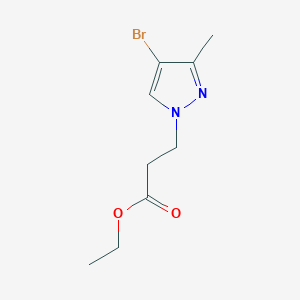

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-3-methyl-1H-pyrazole.

Reaction with Ethyl Acrylate: The 4-bromo-3-methyl-1H-pyrazole is then reacted with ethyl acrylate under basic conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazolines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The bromo and methyl groups on the pyrazole ring play a crucial role in its reactivity and binding affinity to biological targets . The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds such as:

- 4-Bromo-1-ethyl-1H-pyrazole

- 3-Bromo-1-methyl-1H-pyrazole

- Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate

These compounds share similar structural features but differ in their substituents and functional groups, which influence their chemical reactivity and applications. This compound is unique due to its specific ester group, which provides additional synthetic versatility and potential biological activity.

Biological Activity

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H13BrN2O2 and features a propanoate group attached to a pyrazole ring substituted with bromine and methyl groups. The presence of these functional groups contributes to its chemical reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate acylating agent under basic conditions. The following table summarizes some synthetic routes:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 4-bromo-3-methyl-1H-pyrazole + ethyl acrylate | Base (e.g., K2CO3), DMF, heat | This compound |

| 2 | This compound + other reagents | Varies | Derivatives for biological testing |

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes and receptors. Preliminary studies suggest that it may interact with targets involved in pain management and inflammation, such as cyclooxygenase (COX) enzymes. For example, compounds with similar pyrazole structures have shown selective inhibition of COX enzymes, which are critical in the inflammatory response .

Therapeutic Applications

The potential therapeutic applications of this compound include:

Pain Management : Its derivatives have been explored for their analgesic properties, potentially offering new avenues for pain relief .

Antimicrobial Activity : Compounds based on pyrazole structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit similar effects .

Cancer Research : The inhibition of specific enzymes involved in cancer cell proliferation has been a focus in studies involving pyrazole derivatives. This compound could be investigated further for its potential anticancer properties .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazole derivatives, including those structurally related to this compound:

Study on COX Inhibition : A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against COX enzymes, indicating their potential as anti-inflammatory agents .

SAR Analysis : Structure–activity relationship (SAR) studies have shown that modifications at various positions on the pyrazole ring can significantly affect biological activity, highlighting the importance of specific substitutions for enhancing potency against targeted enzymes .

Properties

IUPAC Name |

ethyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMFDBONNOQQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C(=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.